molecular formula C32H31BrN2O2 B032110 Bedaquiline CAS No. 654653-93-7

Bedaquiline

Katalognummer: B032110
CAS-Nummer: 654653-93-7
Molekulargewicht: 555.5 g/mol
InChI-Schlüssel: QUIJNHUBAXPXFS-XLJNKUFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Metabolic Reactions

Bedaquiline undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes:

Primary Pathways

  • N-Demethylation :
    • Catalyzed by CYP3A4 (major), CYP2C8, and CYP2C19 .
    • Forms the major metabolite N-monodesmethyl this compound (M2) , which has 3–6× lower antimycobacterial activity but higher cytotoxicity .
    • Kinetic parameters:
      EnzymeKmK_m (µM)VmaxV_{max} (pmol/min/pmol P450)Contribution (%)
      CYP3A48.53.258
      CYP2C813.11.822
      CYP2C1921.31.120
      Data from recombinant P450 studies
  • N-Dealkylation :
    • Produces a reactive aldehyde intermediate (M5) via oxidative cleavage .
    • Trapped as a stable oxime adduct (M5-oxime) using methoxyamine .

Secondary Pathways

  • Hydroxylation : Forms hydroxylated metabolites (e.g., M6) detected in hepatocyte incubations .
  • Didealkylation : Generates N-didesmethyl this compound (M3) , a minor metabolite with negligible activity .

Synthetic and Manufacturing Reactions

This compound’s industrial synthesis involves stereoselective steps to resolve its two chiral centers :

Key Steps

  • Quinoline Core Formation :
    • Condensation of 6-bromo-8-methoxyquinoline with substituted benzophenones under Pd-catalyzed cross-coupling .
  • Diastereomeric Resolution :
    • Chiral chromatography or crystallization to isolate the (1R,2S)-enantiomer (active form) .
  • Final Salt Formation :
    • Reacted with fumaric acid (1:1 molar ratio) to improve solubility .

Salt Formation Reactions

This compound forms salts with organic and inorganic acids to enhance physicochemical properties :

Acid (Salt Former)Solubility (mg/mL)Melting Point (°C)Stability (40°C/75% RH)
Fumarate0.12158–160>24 months
Benzoate0.08142–144>18 months
Maleate0.15136–138>12 months
Hydrochloride0.21168–170>6 months
Data from polymorph screens

Drug-Drug Interaction Reactions

This compound’s metabolism is sensitive to CYP3A4 inhibitors/inducers :

Notable Interactions

  • CYP3A4 Inhibition (e.g., TBI-166) :
    • Reduces M2 exposure by 34% (AUC0t\text{AUC}_{0-t}: 76,310 vs. 115,704 h·ng/mL) .
  • Rifampicin (CYP3A4 inducer) :
    • Increases M2 formation by 2.5×, elevating toxicity risk .

Stability and Degradation Reactions

  • Photodegradation : Exposure to UV light generates dehalogenated and quinoline-ring-opened products .
  • Hydrolysis : Stable in acidic conditions (pH 1–3) but degrades in alkaline media (pH >9) .

Wissenschaftliche Forschungsanwendungen

Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)

Bedaquiline is primarily indicated for use in MDR-TB cases where standard treatment options are ineffective. Clinical trials have demonstrated its effectiveness when used alongside optimized background regimens (OBR). Key findings include:

  • Efficacy : In a Phase 2 study involving 47 patients, this compound showed improved culture conversion rates at 8 and 24 weeks compared to placebo . Another study with 161 patients further corroborated these findings, indicating significant improvements in treatment outcomes .
  • Safety : While this compound has been associated with some adverse effects such as QT prolongation and hepatotoxicity, careful patient selection and monitoring have mitigated these risks .

Use in Extensively Drug-Resistant Tuberculosis (XDR-TB)

Recent studies have explored this compound's role in treating XDR-TB. This compound has shown promise in improving treatment success rates and reducing mortality among XDR-TB patients when included in comprehensive treatment regimens. For instance, a cohort study from Egypt reported favorable outcomes for patients receiving this compound compared to those on conventional therapies .

Case Study 1: South Africa

In South Africa, a randomized controlled trial assessed the effectiveness of this compound in patients with MDR-TB. The results indicated that patients receiving this compound had higher rates of culture conversion at both 8 and 24 weeks compared to those receiving placebo . This study highlighted the potential of this compound as a cornerstone therapy for MDR-TB.

Case Study 2: Armenia and Georgia

Data from cohorts treated with this compound in Armenia and Georgia revealed significant improvements in treatment outcomes. The analysis included both study-level and patient-level characteristics, demonstrating that this compound contributed to lower mortality rates compared to traditional treatments .

Comparative Effectiveness

The following table summarizes key findings from various studies comparing this compound with conventional treatments for MDR-TB:

Study LocationPatient GroupTreatment RegimenCulture Conversion RateMortality Rate
South Africa47This compound + OBRImproved at 8 & 24 weeksHigher than expected initially
Armenia/GeorgiaMultipleThis compound + OBRSignificant improvementLower than conventional treatments
EgyptNon-pregnant adultsThis compound vs ConventionalHigher success rateReduced mortality

Cost-Effectiveness

A recent cost-effectiveness analysis indicated that incorporating this compound into MDR-TB treatment regimens could improve health outcomes while reducing overall healthcare costs in high-burden TB countries . This finding supports the broader implementation of this compound as a first-line option for managing drug-resistant TB.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Bedaquilin sind andere Antimykobakterien wie Isoniazid, Rifampicin und Fluorchinolone . Diese Verbindungen zielen ebenfalls auf Mycobacterium tuberculosis ab, jedoch über verschiedene Mechanismen.

Einzigartigkeit: Die Einzigartigkeit von Bedaquilin liegt in seinem Wirkmechanismus. Im Gegensatz zu anderen Antimykobakterien, die die DNA-Gyrase oder die Zellwandsynthese angreifen, hemmt Bedaquilin speziell die ATP-Synthase, wodurch es gegen multiresistente und hochspezialisierte, arzneimittelresistente Tuberkulose wirksam ist .

Fazit

Bedaquilin ist eine bahnbrechende Verbindung in der Behandlung von multiresistenten Tuberkulose. Sein einzigartiger Wirkmechanismus in Kombination mit seiner Wirksamkeit in klinischen Umgebungen macht es zu einem wertvollen Instrument im Kampf gegen Tuberkulose. Die Synthese, chemischen Reaktionen und wissenschaftlichen Forschungsanwendungen von Bedaquilin unterstreichen seine Bedeutung sowohl in der Medizin als auch in der wissenschaftlichen Forschung.

Biologische Aktivität

Bedaquiline (BDQ) is a novel diarylquinoline compound that has emerged as a critical therapeutic agent in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB). Its unique mechanism of action, safety profile, and efficacy in clinical settings have made it a focal point of research. This article explores the biological activity of this compound, detailing its pharmacological effects, clinical outcomes, and ongoing research.

This compound selectively inhibits the mycobacterial ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis (Mtb). This inhibition leads to a decrease in ATP levels, resulting in bacterial cell death. Unlike traditional antibiotics, BDQ's mechanism is distinct from fluoroquinolones and other classes, making it effective against strains resistant to these medications .

In Vitro and In Vivo Studies

In Vitro Activity:
this compound exhibits bactericidal activity against both replicating and non-replicating Mtb. Studies indicate that BDQ effectively reduces bacterial load in cultures, with significant reductions observed at concentrations as low as 0.01 μg/mL . The compound has also shown activity against non-tuberculous mycobacteria, suggesting broader applications beyond TB treatment.

In Vivo Efficacy:
Clinical studies have demonstrated BDQ's effectiveness in real-world settings. A pooled analysis from multiple cohorts indicated a culture conversion rate of 78% at six months and a treatment success rate of 65.8% among patients with MDR-TB . Additionally, the ZeNiX trial reported cure rates exceeding 90% when BDQ was combined with other agents like pretomanid and linezolid .

Case Studies

  • Multicenter Cohort Study:
    • Participants: 1,200 patients across France, Georgia, Armenia, and South Africa.
    • Results: Culture conversion at 6 months was 78%, with a treatment success rate of 65.8%. Adverse events were reported in 91.1% of cases but were mostly manageable .
  • STREAM Trial:
    • Objective: Evaluate shortened regimens including BDQ.
    • Findings: Two new oral regimens containing BDQ were found safe and effective for treating MDR-TB, reducing treatment costs significantly .

Safety Profile

While nearly all patients experience some adverse events during treatment with BDQ, serious adverse events are relatively rare. The most common side effects include nausea, headache, and QT interval prolongation. Notably, only 5.8% of patients experienced significant QTcF prolongation (>500 ms), indicating that while monitoring is essential, the risk is manageable .

Resistance Mechanisms

Resistance to this compound can develop through mutations in the ATP synthase gene (atpE), which can compromise its effectiveness. Continuous monitoring and susceptibility testing are recommended to mitigate this risk .

Summary of Research Findings

Study/TrialPopulation SizeCulture Conversion RateTreatment Success RateAdverse Events Rate
Multicenter Cohort1,20078%65.8%91.1%
ZeNiX TrialN/A>90%N/AN/A
STREAM TrialN/AN/AEffectiveSafe

Eigenschaften

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJNHUBAXPXFS-XLJNKUFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027810, DTXSID80903989
Record name rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Bedaquiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis. Bacterial death occurs as a result of bedaquiline., Bedaquiline (BDQ), an ATP synthase inhibitor, is the first drug to be approved for treatment of multidrug-resistant tuberculosis in decades. Though BDQ has shown excellent efficacy in clinical trials, its early bactericidal activity during the first week of chemotherapy is minimal. Here, using microfluidic devices and time-lapse microscopy of Mycobacterium tuberculosis, we confirm the absence of significant bacteriolytic activity during the first 3-4 days of exposure to BDQ. BDQ-induced inhibition of ATP synthesis leads to bacteriostasis within hours after drug addition. Transcriptional and proteomic analyses reveal that M. tuberculosis responds to BDQ by induction of the dormancy regulon and activation of ATP-generating pathways, thereby maintaining bacterial viability during initial drug exposure. BDQ-induced bacterial killing is significantly enhanced when the mycobacteria are grown on non-fermentable energy sources such as lipids (impeding ATP synthesis via glycolysis). Our results show that BDQ exposure triggers a metabolic remodelling in mycobacteria, thereby enabling transient bacterial survival., Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis., Infections with Mycobacterium tuberculosis are substantially increasing on a worldwide scale and new antibiotics are urgently needed to combat concomitantly emerging drug-resistant mycobacterial strains. The diarylquinoline TMC207 /bedaquiline/ is a highly promising drug candidate for treatment of tuberculosis. This compound kills M. tuberculosis by binding to a new target, mycobacterial ATP synthase. In this study we used biochemical assays and binding studies to characterize the interaction between TMC207 and ATP synthase. We show that TMC207 acts independent of the proton motive force and does not compete with protons for a common binding site. The drug is active on mycobacterial ATP synthesis at neutral and acidic pH with no significant change in affinity between pH 5.25 and pH 7.5, indicating that the protonated form of TMC207 is the active drug entity. The interaction of TMC207 with ATP synthase can be explained by a one-site binding mechanism, the drug molecule thus binds to a defined binding site on ATP synthase. TMC207 affinity for its target decreases with increasing ionic strength, suggesting that electrostatic forces play a significant role in drug binding. Our results are consistent with previous docking studies and provide experimental support for a predicted function of TMC207 in mimicking key residues in the proton transfer chain and blocking rotary movement of subunit c during catalysis. Furthermore, the high affinity of TMC207 at low proton motive force and low pH values may in part explain the exceptional ability of this compound to efficiently kill mycobacteria in different microenvironments.
Record name Bedaquiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bedaquiline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid

CAS No.

843663-66-1, 654653-93-7
Record name Bedaquiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843663-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654653-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedaquiline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedaquiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bedaquiline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

118 °C
Record name Bedaquiline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bedaquiline
Reactant of Route 2
Reactant of Route 2
Bedaquiline
Reactant of Route 3
Reactant of Route 3
Bedaquiline
Reactant of Route 4
Reactant of Route 4
Bedaquiline
Reactant of Route 5
Reactant of Route 5
Bedaquiline
Reactant of Route 6
Bedaquiline
Customer
Q & A

A: Unlike many existing anti-tuberculosis drugs, Bedaquiline targets the energy production pathway of Mycobacterium tuberculosis specifically its ATP synthase. [] By binding to the transmembrane component of ATP synthase, it disrupts the proton gradient necessary for ATP synthesis, effectively cutting off the bacteria's energy supply. [] This unique mechanism makes it effective against both actively replicating and dormant mycobacteria, a crucial factor in combating persistent infections. []

A: Studies using Mycobacterium smegmatis as a model organism provide insights. This compound causes a rapid increase in oxygen consumption, indicating respiratory uncoupling. [] This uncoupling disrupts the proton motive force, specifically collapsing the transmembrane pH gradient without affecting membrane potential. [] This disturbance in proton cycling, essential for mycobacterial survival, is a key factor in the bactericidal effect of this compound. []

A: The molecular formula of this compound is C43H52N2O2, and its molecular weight is 616.88 g/mol. []

A: this compound possesses an unusually long terminal elimination half-life of approximately 5.5 months. [, ] This long half-life contributes to its prolonged presence in the body, potentially impacting treatment duration and requiring careful consideration of drug interactions, especially with drugs metabolized by CYP3A4. [, , ]

A: this compound's bioavailability increases significantly when taken with food. Studies show a 2-fold increase in bioavailability when administered with food, highlighting the importance of consistent administration practices for optimal drug exposure. []

A: this compound is primarily metabolized by the CYP3A4 enzyme in the liver. [, , , ] This metabolic pathway makes it susceptible to interactions with drugs that induce or inhibit CYP3A4, potentially altering its concentration and therapeutic effects. Co-administration with rifamycins, potent CYP3A4 inducers, significantly reduces this compound exposure, necessitating dosage adjustments. [, ] Similarly, the antiretroviral drug Lopinavir/Ritonavir, a CYP3A4 inhibitor, increases this compound exposure, requiring careful monitoring for potential toxicity. [, ] In contrast, this compound can be co-administered with Nevirapine, another antiretroviral, without dose adjustments as it does not significantly affect this compound exposure. []

A: Multiple studies demonstrate that adding this compound to a background MDR-TB regimen significantly improves treatment outcomes. [, , , , , ] For instance, in a phase 2b trial, this compound reduced the median time to sputum culture conversion from 125 days to 83 days compared to placebo. [] In a real-world setting in South Africa, this compound use was associated with a substantially higher favorable outcome rate at 24 months compared to a historical cohort of patients who did not receive the drug. []

A: While this compound shows promising in vitro activity against various NTM species, its efficacy in treating NTM infections is still under investigation. [, , ] Preliminary studies suggest that this compound-containing regimens may be effective for extrapulmonary NTM infections, but further research is needed to confirm these findings and to determine its role in treating pulmonary NTM infections. [, ]

A: The most common mechanism of this compound resistance is the acquisition of mutations in the Rv0678 gene. [, , , ] These mutations are thought to enhance the efflux of this compound from the bacterial cell via the MmpS5-MmpL5 efflux pump, reducing its intracellular concentration and effectiveness. [, ]

A: Notably, mutations in the Rv0678 gene also confer low-level cross-resistance to Clofazimine, another key drug used in MDR-TB treatment. [, ] This cross-resistance emphasizes the importance of drug susceptibility testing to guide treatment decisions and prevent the development of resistance. [, , ] Additionally, mutations in the pepQ gene have also been linked to low-level this compound and Clofazimine cross-resistance. []

A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the accurate quantification of this compound and its metabolites, like N-monodesmethyl this compound (M2), in human serum and other biological matrices. [, ] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. []

A: The US Food and Drug Administration approved this compound in 2012, marking a significant milestone as the first new TB drug approved in over 40 years. [, , ] Its approval was based on Phase II clinical trials demonstrating its ability to accelerate sputum culture conversion in patients with MDR-TB. [, , ] Despite concerns about potential safety issues, this compound's unique mechanism of action and its potential to address the growing threat of MDR-TB played a crucial role in its accelerated approval. [, , , , ]

A: Research suggests that this compound may have anti-cancer properties, particularly against cancer stem cells (CSCs). [] Studies using breast cancer cells show that this compound inhibits mitochondrial function and effectively blocks the proliferation of CSCs. [] These findings highlight its potential for cross-disciplinary applications, warranting further pre-clinical and clinical investigations to explore its therapeutic potential beyond tuberculosis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.